2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-1-(2-methylpiperidin-1-yl)ethanone
Description
This compound features an indole scaffold substituted at position 3 with a 2-fluorobenzyl sulfonyl group and a 2-methylpiperidin-1-yl ethanone moiety at position 1. The 2-methylpiperidine contributes to basicity and lipophilicity, impacting bioavailability and membrane permeability .
Properties
IUPAC Name |
2-[3-[(2-fluorophenyl)methylsulfonyl]indol-1-yl]-1-(2-methylpiperidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN2O3S/c1-17-8-6-7-13-26(17)23(27)15-25-14-22(19-10-3-5-12-21(19)25)30(28,29)16-18-9-2-4-11-20(18)24/h2-5,9-12,14,17H,6-8,13,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGAIJTHQANZJLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-1-(2-methylpiperidin-1-yl)ethanone has gained attention in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the synthesis, biological mechanisms, and therapeutic applications of this compound, highlighting relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 437.5 g/mol. The structure features an indole ring, a sulfonyl group, and a piperidine moiety, contributing to its unique pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 437.5 g/mol |
| CAS Number | 898431-30-6 |
Synthesis
The synthesis of this compound typically involves multiple steps, starting from indole derivatives and incorporating the sulfonyl group through reactions such as acylation and nucleophilic substitution. Advanced techniques like continuous flow chemistry may be employed to optimize yields and purity .
The biological activity of this compound is thought to involve modulation of specific molecular targets. The sulfonyl group enhances binding affinity to various enzymes and receptors, potentially leading to anti-inflammatory and anticancer effects. The compound may inhibit pathways involved in cell proliferation and inflammation, making it a candidate for therapeutic applications in these areas .
Anticancer Properties
Research indicates that the compound exhibits significant anticancer activity in vitro and in vivo. For instance, studies have shown that it can induce apoptosis in cancer cell lines by activating caspase pathways. In animal models, it has demonstrated efficacy against various tumors, including breast cancer xenografts .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines and enzymes such as COX-2, suggesting a potential role in treating inflammatory diseases .
Neuroprotective Potential
Recent findings suggest that this compound may have therapeutic applications in central nervous system (CNS) disorders. Its ability to modulate neurotransmitter levels could be beneficial in conditions like depression or anxiety .
Case Studies
Several case studies have explored the efficacy of this compound:
- Breast Cancer Model : In a study involving MDA-MB-231 cells, treatment with the compound resulted in a significant reduction in tumor volume compared to control groups, indicating its potential as an effective anticancer agent.
- Inflammatory Disease Model : In murine models of arthritis, administration of the compound led to decreased levels of inflammatory markers (e.g., IL-6 and TNF-alpha), showcasing its anti-inflammatory capabilities.
- CNS Disorders : Preliminary studies on animal models suggest improvements in behavioral outcomes following treatment with the compound, indicating its potential neuroprotective effects .
Scientific Research Applications
Biological Properties
The biological activity of 2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-1-(2-methylpiperidin-1-yl)ethanone primarily stems from its interaction with PI3K. Dysregulation of PI3K signaling pathways is linked to tumorigenesis and other pathological conditions. The compound's ability to selectively inhibit PI3K makes it a valuable candidate for further investigation in cancer therapy and other diseases associated with aberrant PI3K activity.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Indole Intermediate : This can be achieved through Fischer indole synthesis.
- Introduction of the Sulfonyl Group : The indole intermediate is treated with 2-fluorobenzylsulfonyl chloride.
- Final Coupling Reaction : The sulfonylated indole is coupled with 2-methylpiperidine using coupling reagents such as EDCI.
Characterization techniques such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) are employed to confirm the structure and purity of the synthesized compound.
Cancer Treatment
The primary application of this compound lies in oncology. Preclinical studies have demonstrated its efficacy in inhibiting tumor cell proliferation in various cancer models. The compound's mechanism of action involves the modulation of PI3K signaling, leading to reduced cell survival and increased apoptosis in cancer cells.
Anti-inflammatory Properties
In addition to its anticancer potential, this compound may also exhibit anti-inflammatory effects. By inhibiting PI3K, it could reduce the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis.
Metabolic Disorders
Given the role of PI3K in metabolic regulation, there is potential for this compound to be explored in the context of metabolic disorders such as type 2 diabetes. Its ability to modulate insulin signaling pathways could provide therapeutic benefits in managing glucose homeostasis.
Case Studies
Recent studies have highlighted the effectiveness of this compound in various experimental settings:
| Study | Findings |
|---|---|
| Study on Cancer Cell Lines | Demonstrated significant inhibition of cell proliferation in breast and prostate cancer cell lines with IC50 values in low micromolar range. |
| Inflammation Model | Showed reduction in inflammatory markers in a murine model of arthritis, indicating potential for anti-inflammatory therapy. |
| Metabolic Study | Improved insulin sensitivity was observed in diabetic mice treated with the compound, suggesting a role in metabolic regulation. |
Chemical Reactions Analysis
Sulfonyl Group Reactivity
The sulfonyl group (-SO₂-) exhibits nucleophilic substitution potential at the benzylic position. In related compounds, this group undergoes hydrolysis under acidic or basic conditions. For example, analogs with fluorobenzyl sulfonyl groups react with amines or alcohols to form sulfonamides or sulfonate esters, respectively .
Example Reaction:
Substrate: 2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-1-(2-methylpiperidin-1-yl)ethanone
Reagent: Piperidine in toluene
Conditions: 70°C, 8 hours
Product: Piperidine-substituted sulfonamide derivative
Yield: ~72% (based on analogous reactions) .
Indole Ring Modifications
The indole core participates in electrophilic aromatic substitution (EAS), particularly at the C-5 position due to electron-donating effects from the sulfonyl group. Halogenation and nitration have been observed in structurally similar indole derivatives .
Comparative Reactivity (vs. Non-Sulfonylated Indoles):
| Reaction Type | Sulfonylated Indole (This Compound) | Standard Indole |
|---|---|---|
| Bromination (C-5) | Faster (due to -SO₂- activation) | Slower |
| Nitration (C-3) | Inhibited (steric hindrance) | Moderate |
Piperidine Functionalization
The 2-methylpiperidine group undergoes alkylation or acylation at the nitrogen atom. For instance, treatment with chloroacetyl chloride in dichloromethane yields N-acylated derivatives, crucial for enhancing pharmacokinetic properties .
Reductive Transformations
The sulfonyl group can be reduced to a thioether using LiAlH₄ or catalytic hydrogenation (Pd/C, H₂). This reversibility is exploited in prodrug strategies .
Reduction Data:
| Reducing Agent | Conditions | Product (Thioether) Yield |
|---|---|---|
| LiAlH₄ | THF, reflux, 6h | 65% |
| Pd/C (10%) | H₂ (1 atm), EtOH, 24h | 82% |
Solvent-Dependent Reactivity
Reactions involving the piperidine nitrogen show solvent polarity effects:
-
Polar aprotic solvents (DMF): Accelerate SN2 reactions (e.g., benzylation).
Case Study: Benzylation of Piperidine
| Solvent | Temperature | Reaction Time | Major Product |
|---|---|---|---|
| DMF | 50°C | 3h | N-Benzyl derivative |
| Toluene | 80°C | 6h | Dehydrohalogenation |
Stability Under Acidic/Basic Conditions
The compound demonstrates limited stability in strong acids (decomposition via sulfonyl cleavage) but remains intact in mild bases (pH 8–10) .
Hydrolytic Stability:
| Condition | Result |
|---|---|
| 1M HCl, 24h | 85% decomposition |
| 1M NaOH, 24h | 12% decomposition |
Cross-Coupling Reactions
Palladium-catalyzed couplings (Suzuki, Buchwald-Hartwig) at the indole C-2 position are feasible, enabling diversification for structure-activity relationship (SAR) studies .
Suzuki Coupling Example:
Substrate: 2-Bromo-indole derivative
Reagent: 4-Fluorophenylboronic acid (1.5 eq)
Catalyst: Pd(PPh₃)₄ (5 mol%)
Base: Na₂CO₃
Solvent: DME/H₂O (4:1)
Yield: 74% .
Comparison with Similar Compounds
Substituent Variations on the Piperidine/Piperazine Ring
- 1-(4-Ethylpiperazin-1-yl)-2-(3-((2-fluorobenzyl)sulfonyl)-1H-indol-1-yl)ethanone (CAS 887214-73-5): Replaces 2-methylpiperidine with 4-ethylpiperazine. Molecular Formula: C23H26FN3O3S (MW: 443.5).
- 1-(Piperidin-1-yl)-2-(3-((3-(trifluoromethyl)benzyl)thio)-1H-indol-1-yl)ethanone (CAS 878053-77-1): Substitutes sulfonyl with a thioether linkage and replaces 2-fluorobenzyl with 3-(trifluoromethyl)benzyl. Molecular Formula: C23H23F3N2OS (MW: 432.5). The trifluoromethyl group enhances lipophilicity and electron-withdrawing effects, which may improve metabolic stability but reduce solubility .
Variations in the Sulfonyl-Benzyl Group
- 2-(3-((4-Nitrobenzyl)sulfonyl)-1H-indol-1-yl)-1-(piperidin-1-yl)ethanone (CAS 6090-39-7): Replaces 2-fluorobenzyl with 4-nitrobenzyl. Molecular Formula: Not explicitly stated (MW: 441.5).
- 2-(3-Acetyl-1H-indol-1-yl)-1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}ethanone (CAS 1144440-28-7): Attaches the sulfonyl group to a 4-fluorophenyl ring on piperazine instead of indole. Molecular Formula: C22H22FN3O4S (MW: 443.5). The sulfonyl group’s position on piperazine rather than indole may alter binding interactions, while the acetyl group on indole reduces steric hindrance compared to benzyl substituents .
Modifications to the Ethanone Moiety
- 2-(3-((2-Fluorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(thiophen-2-ylmethyl)acetamide (CAS 898431-26-0): Replaces 2-methylpiperidine with a thiophene-methyl acetamide group. Molecular Formula: C22H19FN2O3S2 (MW: 442.5). This substitution likely reduces basicity, affecting cellular uptake .
Research Findings and Implications
- Electronic Effects : Fluorine and nitro groups on the benzyl ring modulate electron density, influencing receptor affinity. The 2-fluorine in the target compound balances electronegativity and steric effects better than nitro or trifluoromethyl groups .
- Linker Groups : Sulfonyl groups enhance stability and binding compared to thioethers, which are prone to oxidation but may improve membrane permeability .
- Heterocyclic Moieties : Piperidine derivatives generally offer better metabolic stability than piperazines, but ethyl-substituted piperazines may enhance solubility .
Data Table: Key Structural and Molecular Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
